
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and is commonly used in cell viability assays.
Mecanismo De Acción
MTT is reduced to formazan by mitochondrial enzymes in viable cells. The reduction of MTT to formazan is dependent on the activity of mitochondrial enzymes, which are only present in viable cells. The amount of formazan produced is proportional to the number of viable cells in the sample.
Efectos Bioquímicos Y Fisiológicos
MTT has no known biochemical or physiological effects on cells. It is an inert compound that is only reduced to formazan by mitochondrial enzymes in viable cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MTT in cell viability assays has several advantages. It is a simple and rapid assay that can be performed in a microplate format. It is also a non-radioactive assay, which eliminates the need for radioactive materials in the lab. However, MTT has some limitations. It cannot distinguish between viable and non-viable cells, and it is not suitable for use with cells that do not have functional mitochondria.
Direcciones Futuras
There are several potential future directions for research on MTT. One area of research could be the development of new compounds that are more sensitive and specific for detecting viable cells. Another area of research could be the optimization of the assay conditions to improve the accuracy and precision of the assay. Additionally, MTT could be used in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation.
Métodos De Síntesis
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with sodium hydroxide. The reaction results in the formation of a yellowish-orange crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
MTT is commonly used in scientific research to assess cell viability and proliferation. This compound is used in cell viability assays to determine the number of viable cells in a given sample. The assay works by measuring the reduction of MTT to formazan by mitochondrial enzymes in viable cells. The amount of formazan produced is proportional to the number of viable cells in the sample.
Propiedades
Número CAS |
18371-33-0 |
|---|---|
Nombre del producto |
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide |
Fórmula molecular |
C23H23BrN2O2S2 |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
2-[2-[5-[3-(2-hydroxyethyl)-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethanol;bromide |
InChI |
InChI=1S/C23H23N2O2S2.BrH/c26-16-14-24-18-8-4-6-10-20(18)28-22(24)12-2-1-3-13-23-25(15-17-27)19-9-5-7-11-21(19)29-23;/h1-13,26-27H,14-17H2;1H/q+1;/p-1 |
Clave InChI |
FSILXDXZXIDNAO-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C2C(=C1)N(/C(=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCO)/S2)CCO.[Br-] |
SMILES |
C1=CC=C2C(=C1)N(C(=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCO)S2)CCO.[Br-] |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCO)S2)CCO.[Br-] |
Otros números CAS |
18371-33-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



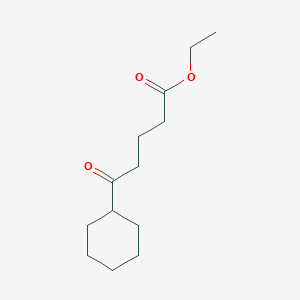
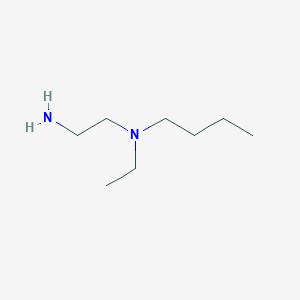
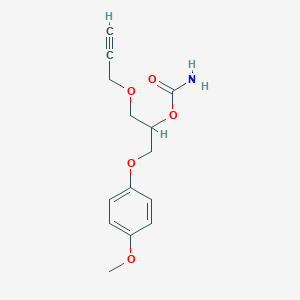
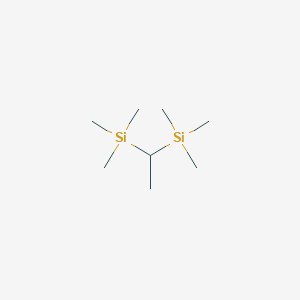
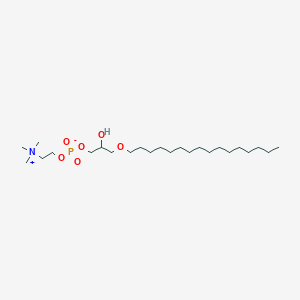
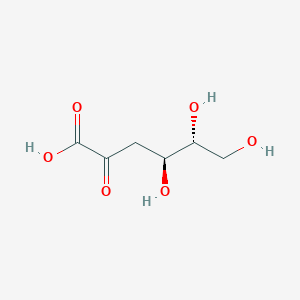
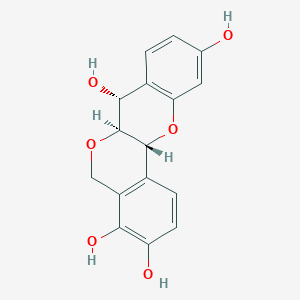
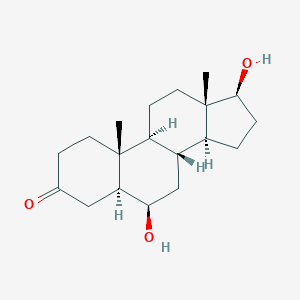

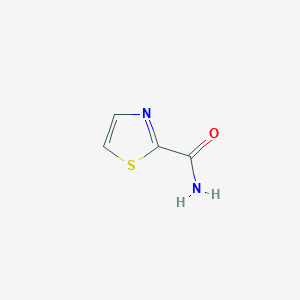
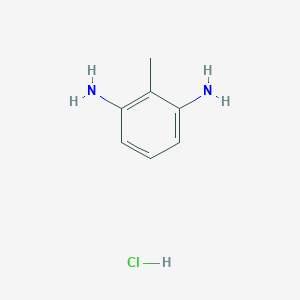
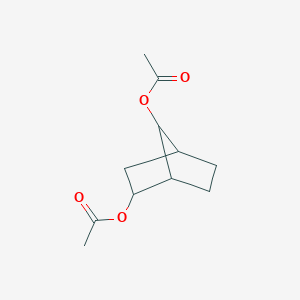
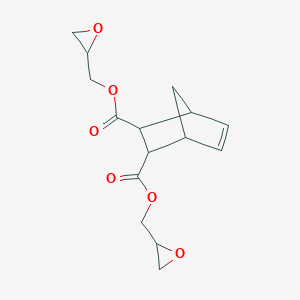
![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)